1,1,2-Triethoxyoctylsilicon
Description
Evolution of Organosilane Chemistry in Surface Functionalization
The field of organosilane chemistry has undergone significant evolution, fundamentally changing the approach to surface functionalization. Initially, organosilanes were primarily used as coupling agents to promote adhesion and improve the mechanical properties of composite materials by forming a durable link between inorganic fillers and organic polymer matrices. researchgate.netzxchem.com The foundational mechanism involves the hydrolysis of the silane's alkoxy groups in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.netmdpi.com These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, metals, or silica) to form strong, covalent oxane bonds (e.g., Si-O-Metal), and can also self-condense to form a cross-linked polysiloxane network on the surface. researchgate.netresearchgate.net
Over the past few decades, research has progressed from simple adhesion promotion to the sophisticated engineering of surfaces at the molecular level. rsc.org A major advancement has been the development and understanding of self-assembled monolayers (SAMs), where organosilanes arrange into highly ordered, dense films on a substrate. researchgate.netatamanchemicals.com This has enabled precise control over surface properties such as wettability, friction, and biocompatibility. Recent research continues to push the boundaries, exploring novel organosilanes and methods for creating multifunctional surfaces for advanced applications, including eco-friendly protective coatings and sophisticated sensors. mdpi.commanchesterprofessionals.co.ukrsc.org
Significance of Triethoxyoctylsilane (B1682538) in Contemporary Research Paradigms
Triethoxyoctylsilane, a monomeric medium-chain alkylsilane, holds a prominent position in contemporary materials research primarily due to its effectiveness as a surface modifier for generating hydrophobicity. atamanchemicals.comchemicalbook.com The molecule consists of a non-polar eight-carbon (octyl) alkyl chain, which imparts a water-repellent character, and three hydrolyzable ethoxy groups that enable it to anchor chemically to a wide variety of inorganic substrates. njchm.combisleyinternational.com
Scope and Research Objectives of the Academic Inquiry into Triethoxyoctylsilane Systems
The academic and industrial inquiry into triethoxyoctylsilane systems is driven by several key research objectives aimed at leveraging its unique properties to address challenges in materials science.
A primary objective is the enhancement of material durability . Researchers are focused on utilizing triethoxyoctylsilane to create robust, hydrophobic barriers on surfaces like concrete, stone, and metal. njchm.comresearchgate.net The goal is to protect these materials from deterioration caused by water penetration, corrosion, and other environmental factors, thereby extending their service life. cementwapnobeton.plresearchgate.net
Another major area of focus is the development of advanced functional coatings . This research aims to move beyond simple water repellency to create surfaces with specialized properties such as superhydrophobicity, self-cleaning, and anti-icing. researchgate.netresearchgate.netresearchgate.net This involves detailed studies into the formation of self-assembled monolayers (SAMs) and the influence of application parameters on the final surface topography and performance. atamanchemicals.comchemicalbook.com
Furthermore, a significant scope of research involves improving the performance of polymer composites . Triethoxyoctylsilane is investigated as a surface treatment for mineral fillers (such as silica (B1680970) or pigments) to make them more compatible with non-polar polymer matrices. zxchem.com The objective is to achieve better filler dispersion, which leads to enhanced mechanical properties and improved processability of the final plastic or rubber products. zxchem.comnjchm.com
Finally, a growing and critical research objective is the pursuit of environmentally sustainable solutions . Academic inquiry is increasingly directed at positioning triethoxyoctylsilane as a viable, eco-friendly alternative to traditional fluoropolymer-based water repellents, which are known to be persistent and bioaccumulative. mdpi.com This research is crucial for developing greener technologies in industries ranging from textiles to construction. mdpi.com
Detailed Research Findings
Physical and Chemical Properties of n-Octyltriethoxysilane
The compound is a colorless liquid with a low viscosity, soluble in common non-polar organic solvents. chemicalbook.comnjchm.com Its key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C14H32O3Si | bisleyinternational.comsilverfernchemical.com |
| CAS Number | 2943-75-1 | silverfernchemical.comahelite.com |
| Molecular Weight | 276.49 g/mol | silverfernchemical.com |
| Appearance | Colorless, transparent liquid | njchm.combisleyinternational.com |
| Density | ~0.88 g/cm³ at 25°C | chemicalbook.comsilverfernchemical.com |
| Boiling Point | 84-85°C at 0.5 mmHg | chemicalbook.comsilverfernchemical.com |
| Flash Point | 109°C | silverfernchemical.com |
| Refractive Index | ~1.417 at 20°C | bisleyinternational.comsilverfernchemical.com |
| Purity | ≥ 97% | bisleyinternational.comsilverfernchemical.com |
Hydrophobicity of Surfaces Treated with Triethoxyoctylsilane
Research has consistently shown that triethoxyoctylsilane is highly effective at rendering surfaces hydrophobic. The degree of water repellency, measured by the water contact angle (WCA), can be exceptionally high, often reaching the superhydrophobic regime.
| Substrate Material | Achieved Water Contact Angle (WCA) | Key Findings | References |
| Self-Assembled Monolayer | 150° - 170° | Forms a coating with low surface energy. | atamanchemicals.commanchesterprofessionals.co.ukchemicalbook.com |
| Cellulosic Materials | up to 135° | Effective with low modifier content (<8%) and thin coatings (<4 µm). | researchgate.net |
| Nanodiamonds | 151° | Creates superhydrophobic nanoparticles through stable Si-O-C and Si-O-Si bonds. | researchgate.net |
| Cotton Fabric | ~130° | Forms a uniform, strongly adherent nanostructured layer. | mdpi.com |
| Polyester Fabric | ~145° | Creates a durable, water-repellent finish. | mdpi.com |
| Aluminum Alloy | 160° - 170° | Achieves superhydrophobicity when combined with other silanes. | atamanchemicals.commanchesterprofessionals.co.uk |
| Stainless Steel | Significantly Increased | Forms a protective layer that increases surface hydrophobicity and inhibits corrosion. | researchgate.net |
Properties
Molecular Formula |
C14H29O3Si |
|---|---|
Molecular Weight |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4H3 |
InChI Key |
BVKKHYUCABUHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(OCC)(OCC)[Si])OCC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Triethoxyoctylsilane
Established Routes for the Synthesis of Triethoxyoctylsilane (B1682538)
The industrial and laboratory-scale production of triethoxyoctylsilane relies on several well-documented synthetic pathways. These routes include hydrosilylation, Grignard-type alkylations, and the use of halosilane intermediates, each offering distinct advantages in terms of precursor availability, reaction conditions, and product selectivity.
Hydrosilylation Reactions in the Formation of Alkylsilanes
Hydrosilylation is a prominent and widely utilized method for synthesizing organosilicon compounds, including triethoxyoctylsilane. rsc.orgpageplace.de This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond. For triethoxyoctylsilane, the synthesis is a direct, one-step process where 1-octene (B94956) is reacted with triethoxysilane (B36694) (HSi(OC2H5)3). guidechem.com
The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. rsc.orgguidechem.com The process is known for its high atom economy, as it joins the two reactant molecules without the formation of byproducts. rsc.org The addition of the triethoxysilyl group occurs predominantly at the terminal carbon of the 1-octene, an anti-Markovnikov addition, resulting in the desired n-octyltriethoxysilane.
The general reaction is as follows: CH3(CH2)5CH=CH2 + HSi(OC2H5)3 → CH3(CH2)7Si(OC2H5)3
This method is favored for its simplicity and the fact that the resulting product is free of chloride ions, making it non-corrosive to equipment. guidechem.com
Grignard-Type Alkylation Approaches to Triethoxyoctylsilane
Grignard reactions represent a classic and versatile tool for forming carbon-silicon bonds. gelest.com This approach involves the use of an octyl Grignard reagent, such as octylmagnesium bromide (CH3(CH2)7MgBr), which acts as a potent nucleophile. The Grignard reagent is reacted with an ethoxysilane containing a suitable leaving group.
One common precursor is tetraethoxysilane (TEOS), Si(OC2H5)4. gelest.comznaturforsch.com The reaction proceeds via the nucleophilic attack of the octyl group on the silicon atom, displacing one of the ethoxy groups.
The reaction can be represented as: CH3(CH2)7MgBr + Si(OC2H5)4 → CH3(CH2)7Si(OC2H5)3 + MgBr(OC2H5)
This method requires strict anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and halt the desired reaction. nbinno.com While effective, controlling the degree of substitution can be a challenge, as multiple alkylations can potentially occur. The order of addition (adding the silane (B1218182) to the Grignard or vice-versa) is a key parameter in controlling the substitution level. gelest.com
Utilization of Halosilane Precursors in Ethoxysilane Synthesis
Halosilanes are highly reactive precursors used in organosilane synthesis. A common strategy involves the reaction of a Grignard reagent with a chlorosilane. For triethoxyoctylsilane synthesis, this can be achieved in two primary ways:
Alkylation followed by Ethoxylation : Octyltrichlorosilane (CH3(CH2)7SiCl3) can be synthesized first and then reacted with ethanol (B145695) to replace the chloro groups with ethoxy groups.
Direct Alkylation of an Ethoxychlorosilane : A more direct route involves reacting the octyl Grignard reagent with triethoxychlorosilane (ClSi(OC2H5)3). The chloride ion is an excellent leaving group, facilitating the formation of the Si-C bond.
The reaction using triethoxychlorosilane is as follows: CH3(CH2)7MgBr + ClSi(OC2H5)3 → CH3(CH2)7Si(OC2H5)3 + MgBrCl
This pathway benefits from the high reactivity of the silicon-chlorine bond. However, like the Grignard approach with TEOS, it necessitates stringent anhydrous conditions and careful control of stoichiometry to prevent side reactions. The choice of halosilane precursor often depends on a balance of reactivity, cost, and desired product purity.
Optimization of Reaction Parameters for Enhanced Yield, Purity, and Scalability
To move from laboratory-scale synthesis to industrial production, reaction parameters must be finely tuned. Optimization focuses on maximizing product yield and purity while ensuring the process is efficient, safe, and scalable. Key factors include the choice of catalyst, solvent, and the temperature at which the reaction is conducted.
Influence of Catalyst Systems on Reaction Kinetics and Selectivity
In hydrosilylation, the catalyst is paramount to the reaction's success. While various transition metals can catalyze the reaction, platinum-based systems are the most widely employed for their high efficiency and selectivity.
Platinum Catalysts : Complexes like Speier's catalyst (H2PtCl6) and Karstedt's catalyst are highly effective for the hydrosilylation of 1-octene with triethoxysilane. researchgate.netlp.edu.ua They promote the desired anti-Markovnikov addition, leading to high yields of the linear alkylsilane. Research has focused on immobilizing platinum catalysts on supports, such as silica (B1680970), to allow for easy recovery and reuse, enhancing the cost-effectiveness of the process. researchgate.net
Other Transition Metal Catalysts : Research into alternative catalysts aims to reduce costs and improve selectivity further.
Rhodium and Ruthenium : In other hydrosilylation reactions, rhodium catalysts have been shown to favor the formation of α-isomers, while ruthenium catalysts can enhance selectivity towards the β-isomer. ntnu.no While less common for triethoxyoctylsilane, this highlights the crucial role of catalyst choice in directing reaction outcomes.
Nickel Catalysts : Nickel-based systems, such as Ni(acac)2 activated by a reducing agent, have been developed as a non-precious metal alternative for alkene hydrosilylation, demonstrating good yields under specific conditions. chemicalbook.com
| Catalyst System | Typical Precursor | Key Advantages | Reported Yield for Octylsilane (B1236092) Synthesis |
|---|---|---|---|
| Platinum | H₂PtCl₆ (Speier's), Platinum-divinyltetramethyldisiloxane (Karstedt's) | High activity, high selectivity for terminal addition, widely used. | >90% guidechem.com |
| Nickel | Ni(acac)₂ with NaBHEt₃ | Cost-effective alternative to precious metals. | ~85-90% chemicalbook.com |
| Ruthenium | Ru₃(CO)₁₂ | Can offer different selectivity compared to platinum in some systems. ntnu.no | Data not specific to triethoxyoctylsilane |
| Rhodium | Various Rh(I) complexes | Can favor branched isomers in specific reactions. ntnu.no | Data not specific to triethoxyoctylsilane |
Investigation of Solvent Effects and Temperature Profiles in Triethoxyoctylsilane Production
Temperature and solvent are critical parameters that directly influence reaction rate, yield, and side-product formation.
Temperature Profile : The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions or catalyst degradation. For the platinum-catalyzed hydrosilylation of 1-octene, the optimal temperature range is typically controlled between 90-100°C. guidechem.com Studies have shown that within a certain range, increasing the temperature can increase the yield, but excessive temperatures can lead to undesired byproducts. researchgate.netresearchgate.net For instance, an experimental procedure involves heating the initial mixture to 80-90°C to initiate the reaction, with the temperature maintained at 90-100°C during the dropwise addition of triethoxysilane. guidechem.com
| Reaction Temperature (°C) | Reported Yield (%) |
|---|---|
| 80 | ~85 |
| 90 | >90 |
| 100 | >90 |
| 110 | ~88 |
Solvent Effects : The choice of solvent can significantly impact the reaction.
In hydrosilylation , the reaction is often performed neat (without a solvent) to maximize the concentration of reactants. However, in some cases, a non-polar organic solvent may be used to help control the reaction temperature or to dissolve a solid catalyst.
For Grignard-type reactions , the solvent is not passive but plays a crucial role. Anhydrous ether-based solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential. gelest.comchemicalbook.com These solvents solvate and stabilize the Grignard reagent, preventing its decomposition and facilitating its nucleophilic character. The use of improper solvents would lead to reaction failure.
Advanced Derivatization Strategies for Functionalized Triethoxyoctylsilane Analogues
The functionalization of triethoxyoctylsilane and its analogues is a key area of research for the development of advanced materials with tailored properties. These strategies can be broadly categorized into two main approaches: the introduction of secondary chemical functionalities along the octyl chain and the synthesis of hybrid precursors for co-condensation polymerization. These derivatization techniques expand the utility of triethoxyoctylsilane beyond its use as a hydrophobic surface modifier, enabling its incorporation into a wider range of functional materials.
Introduction of Secondary Chemical Functionalities via the Octyl Chain
The introduction of secondary chemical functionalities onto the octyl chain of triethoxyoctylsilane allows for the creation of bifunctional or multifunctional silanes. These modified silanes can then be used to impart a variety of properties to surfaces and materials, such as antimicrobial activity, catalytic activity, or the ability to participate in further chemical reactions.
One common strategy for the functionalization of alkyl chains is through halogenation . Halogenation reactions, such as bromination or chlorination, can introduce a reactive handle onto the octyl chain. mt.com This is typically achieved through free-radical halogenation, which can be initiated by UV light or a radical initiator. The position of halogenation can be influenced by the reaction conditions, but it often results in a mixture of isomers. Once halogenated, the alkyl halide can undergo a variety of nucleophilic substitution reactions to introduce a wide range of functional groups.
For example, a bromo-octyltriethoxysilane could be reacted with sodium azide to introduce an azide group. This azide-functionalized silane can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules containing an alkyne group. drexel.eduresearchgate.net This approach offers a highly efficient and modular way to create a library of functionalized silanes.
Another approach to functionalizing the octyl chain is through C-H activation . This advanced technique involves the use of a catalyst to selectively activate a C-H bond and replace the hydrogen with a functional group. researchgate.net While a powerful tool, the selective functionalization of a specific C-H bond in an octyl chain can be challenging due to the presence of many similar C-H bonds. Research in this area is ongoing and aims to develop more selective and efficient catalytic systems for the direct functionalization of alkyl chains on silanes. researchgate.net
The following table summarizes some potential functionalization strategies for the octyl chain of triethoxyoctylsilane:
| Functionalization Strategy | Reagents and Conditions | Resulting Functionality | Potential Applications |
|---|---|---|---|
| Free-Radical Halogenation | Br2 or Cl2, UV light or radical initiator | Alkyl halide (-Br, -Cl) | Intermediate for further functionalization |
| Nucleophilic Substitution | NaN3, KCN, etc. on halogenated precursor | Azide (-N3), Nitrile (-CN), etc. | "Click chemistry", synthesis of amines |
| "Click Chemistry" (CuAAC) | Alkyne-containing molecule, Cu(I) catalyst on azide-functionalized precursor | 1,2,3-Triazole | Attachment of biomolecules, fluorophores, etc. |
| C-H Activation | Transition metal catalyst, functionalizing reagent | Various functional groups | Direct and selective functionalization |
Synthesis of Hybrid Precursors for Co-condensation Polymerization
Triethoxyoctylsilane can be used as a precursor in the synthesis of hybrid organic-inorganic materials through co-condensation polymerization, often in a sol-gel process. nih.govresearchgate.net In this process, triethoxyoctylsilane is mixed with other silicon alkoxide precursors, such as tetraethoxysilane (TEOS), and subjected to hydrolysis and condensation reactions. The resulting material is a hybrid silica network where the octyl groups are covalently incorporated into the silica matrix, imparting hydrophobicity and other properties. mdpi.commdpi.com
The synthesis of discrete hybrid precursors involves the reaction of triethoxyoctylsilane with another molecule to form a new, larger molecule that still contains the triethoxysilyl group. This hybrid precursor can then be used in subsequent polymerization reactions, either alone or in co-condensation with other precursors. This approach allows for the creation of materials with well-defined structures and functionalities.
An example of this concept is the synthesis of a bifunctional poly(ethylene glycol) (PEG) silane . nih.gov In a similar synthetic strategy, a molecule with a desired functionality, such as PEG, can be chemically linked to a functionalized triethoxyoctylsilane. For instance, an amino-functionalized octyltriethoxysilane could be reacted with a PEG chain that has a carboxylic acid terminus to form a stable amide bond. The resulting molecule would be a hybrid precursor with a hydrophobic octyl chain, a hydrophilic PEG chain, and a reactive triethoxysilyl group for polymerization.
These hybrid precursors can then be used in co-condensation with TEOS or other silanes to create a variety of functional materials. For example, a PEG-functionalized hybrid precursor could be used to create a more biocompatible and fouling-resistant surface coating. The long, flexible PEG chains can create a brush-like layer on the surface that repels proteins and cells.
The following table outlines the general steps for the synthesis and use of hybrid precursors based on triethoxyoctylsilane for co-condensation polymerization:
| Step | Description | Example |
|---|---|---|
| 1. Functionalization of Triethoxyoctylsilane | Introduce a reactive functional group onto the octyl chain. | Halogenation followed by amination to yield an amino-terminated octyltriethoxysilane. |
| 2. Synthesis of Hybrid Precursor | React the functionalized triethoxyoctylsilane with a molecule containing the desired secondary functionality. | Reaction of amino-terminated octyltriethoxysilane with a carboxyl-terminated poly(ethylene glycol) (PEG) chain. |
| 3. Co-condensation Polymerization | Hydrolyze and co-condense the hybrid precursor with other silicon alkoxide precursors (e.g., TEOS). | Sol-gel reaction of the PEG-octyltriethoxysilane hybrid precursor with TEOS to form a PEGylated hybrid silica material. |
Fundamental Reaction Mechanisms of Triethoxyoctylsilane in Interfacial Chemistry
Covalent Grafting and Surface Immobilization Mechanisms
The permanent attachment of triethoxyoctylsilane (B1682538) to a surface is achieved through covalent grafting, a process that immobilizes the molecules and forms a durable film. This mechanism relies on the presence of reactive hydroxyl groups on the substrate. wikipedia.org
Substrates such as silica (B1680970), glass, alumina (B75360), and other metal oxides are rich in surface hydroxyl groups (M-OH), making them ideal for silanization. wikipedia.org The covalent grafting process typically follows these steps:
Hydrolysis of Silane (B1218182): As previously described, triethoxyoctylsilane hydrolyzes in the presence of trace water (often adsorbed on the substrate surface) to form octylsilanetriol. acs.org
Physisorption: The resulting silanol (B1196071) groups hydrogen-bond with the hydroxyl groups on the substrate surface.
Covalent Bonding (Condensation): With gentle heating or simply over time, a condensation reaction occurs, eliminating a molecule of water and forming a stable, covalent M-O-Si linkage. mdpi.com
The reaction with a generic metal oxide surface can be depicted as: M-OH + (HO)3Si-C8H17 → M-O-Si(OH)2-C8H17 + H2O
Cellulose (B213188), with its abundant surface hydroxyl groups, can also be modified with triethoxyoctylsilane. The mechanism is analogous, involving the formation of Si-O-C bonds between the silane and the cellulose backbone, which increases the hydrophobicity of the cellulosic material. mdpi.comresearchgate.net
While some silanol groups react with the substrate, others react with neighboring silane molecules. researchgate.net This intermolecular condensation creates a cross-linked network of siloxane bonds that adds robustness and stability to the surface film. researchgate.net The extent of this cross-linking can be influenced by reaction conditions. For example, a higher concentration of silane or the presence of excess water can promote more extensive network formation.
Due to steric hindrance, it is often considered that a single silane molecule may form only one or two bonds with the surface, with the remaining silanol group(s) participating in the lateral siloxane network. researchgate.net The final structure is a complex, three-dimensional network covalently anchored to the substrate.
Characterization of these covalently linked networks is commonly performed using various surface-sensitive analytical techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the disappearance of Si-OH groups and the appearance of Si-O-Si and Si-O-M (metal/substrate) vibrational bands. nih.gov
X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information, confirming the presence of silicon and the nature of the Si-O bonds.
Atomic Force Microscopy (AFM): Reveals the topography of the modified surface, showing the formation of a smooth monolayer or, in some cases, islands of aggregated silane. nih.govresearchgate.net
Self-Assembly Mechanisms and Monolayer Formation Dynamics
The dynamics of SAM formation from triethoxyoctylsilane on a silica substrate have been studied and can be described as a multi-step process: nih.gov
Initial Adsorption: In the initial phase, molecules adsorb onto the surface, often in a disordered, "lying-down" orientation to maximize contact between the entire molecule and the substrate. mpg.de
Island Nucleation: As surface coverage increases, molecules begin to organize into small, two-dimensional islands. Within these islands, the octyl chains start to align due to attractive van der Waals forces. youtube.com
Reorientation and Growth: The molecules within these islands transition from a lying-down to a more vertical, "standing-up" orientation. This allows for denser packing of the alkyl chains. These islands then grow until they merge, covering the entire surface. mpg.denih.gov
Kinetic studies have shown that the initial attachment of triethoxyoctylsilane molecules to a silica surface can be very rapid, achieving total surface coverage in minutes. However, the subsequent reorientation of the attached molecules into a well-ordered, standing-up monolayer is a much slower process, potentially continuing for several hours. nih.gov The quality and ordering of the final monolayer are influenced by factors such as solvent polarity, temperature, and immersion time. mpg.deillinois.edu
Table 2: Kinetic Parameters for Triethoxyoctylsilane SAM Formation on Silica
| Process | Characteristic Timescale | Method of Observation |
| Initial Molecular Attachment | ~16 minutes | FTIR Spectroscopy |
| Molecular Reorientation | ~512 minutes (8.5 hours) | FTIR Spectroscopy, Contact Angle |
| Monolayer Completion | ~8.5 hours | Atomic Force Microscopy (AFM) |
Data synthesized from kinetic studies on silica substrates. nih.gov
Thermodynamics and Kinetics of Self-Assembled Monolayer (SAM) Formation on Solid Substrates
The formation of a Triethoxyoctylsilane self-assembled monolayer (SAM) on a solid substrate is a spontaneous process driven by thermodynamic favorability and governed by distinct kinetic steps. This process involves the transformation of randomly oriented molecules in a solution into a highly ordered, two-dimensional film on a surface.
Further stability is gained through intermolecular van der Waals forces that act between the long octyl chains of neighboring molecules. kyoto-u.ac.jp As the molecules align on the surface, these attractive forces contribute to a densely packed and well-ordered structure, further decreasing the system's free energy. Consequently, the highly organized monolayer represents a more thermodynamically stable state than the disordered molecules in solution.
Kinetics: The assembly of a Triethoxyoctylsilane SAM is a dynamic process that unfolds over time through a multi-step kinetic pathway. researchgate.net The main stages are hydrolysis, physisorption, and chemisorption, which includes polymerization.
Hydrolysis: The process begins when the ethoxy groups (-OCH2CH3) attached to the silicon atom react with trace amounts of water to form reactive silanol groups (Si-OH). researchgate.net This hydrolysis step is critical, as these silanol groups are necessary for bonding to the substrate. The rate of this reaction is dependent on the amount of water present in the solvent and on the substrate surface. researchgate.net
Physisorption and Chemisorption: Following hydrolysis, the Triethoxyoctylsilane molecules are initially physically adsorbed (physisorbed) onto the substrate. This is thought to occur through weaker hydrogen bonds between the molecule's silanol groups and the surface's hydroxyl groups. nih.gov This initial attachment is followed by a condensation reaction that forms a strong covalent Si-O-Substrate bond, permanently anchoring the molecule. mpg.de
Kinetic investigations on silica surfaces reveal that SAM formation is a two-stage process. researchgate.netnih.gov An initial, very rapid attachment of molecules leads to substantial surface coverage within about 16 minutes. researchgate.netnih.gov This is followed by a much slower reorganization phase, which can last for approximately 8.5 hours. researchgate.netnih.gov During this extended period, the alkyl chains, which may have initially adsorbed in a disordered "lying-down" state, gradually reorient to a more vertical and tightly packed "standing-up" configuration. nih.gov Concurrently, lateral Si-O-Si bonds form between adjacent molecules, adding to the monolayer's stability and order. mpg.de
| Kinetic Step | Characteristic Timescale | Observational Method |
|---|---|---|
| Initial Molecular Attachment (Surface Coverage) | ~16 minutes | FTIR Spectroscopy researchgate.netnih.gov |
| Molecular Re-orientation (from lying-down to standing-up) | ~512 minutes (approx. 8.5 hours) | FTIR Spectroscopy & Water Contact Angle Analysis researchgate.netnih.gov |
Factors Governing Molecular Packing Density and Orientation in Triethoxyoctylsilane SAMs
The structural integrity of a Triethoxyoctylsilane SAM, particularly its molecular packing density and the orientation of the octyl chains, is highly sensitive to several experimental conditions. These factors directly influence the thermodynamic and kinetic aspects of the self-assembly process.
Substrate Preparation: The density of hydroxyl (-OH) groups on the substrate is a critical factor. A surface rich in hydroxyl groups offers more potential binding sites, which facilitates the formation of a dense and complete monolayer. Therefore, substrates are often pre-treated with methods like UV/ozone or piranha solution cleaning to maximize surface hydroxylation.
Water Concentration: A thin layer of water on the substrate, along with trace amounts in the solvent, is indispensable for the hydrolysis of the triethoxy groups. researchgate.netmedium.com If water is insufficient, hydrolysis is incomplete, resulting in poor surface coverage. researchgate.net However, an excess of water can lead to the premature polymerization of silane molecules in the solution, forming aggregates that deposit on the surface and disrupt the formation of a uniform monolayer. researchgate.net
Reaction Time: Time is a crucial parameter, as shown by kinetic studies. nih.gov Shorter reaction times may yield an incomplete or disordered layer with molecules in a "lying-down" position. nih.gov Extended periods are necessary to allow for the slow reorganization and reorientation process, which enables the molecules to achieve a densely packed, quasi-crystalline structure in a "standing-up" orientation. researchgate.netnih.gov
Solvent: The choice of solvent plays a significant role by affecting the solubility of Triethoxyoctylsilane and its interaction with the surface. researchgate.net Non-polar solvents with low viscosity, such as hexadecane (B31444) and toluene, have been found to produce smoother, more ordered monolayers than polar solvents like chloroform (B151607). researchgate.net The solvent also modulates the availability of water, which is critical for the hydrolysis step.
Temperature: The temperature during the self-assembly process can alter the reaction kinetics. researchgate.net Elevated temperatures can accelerate the surface reaction but may also increase the risk of undesirable polymerization in the solution. Temperature also affects the surface mobility of the adsorbed molecules, which can help in annealing defects and achieving a more ordered final structure.
The interplay of these factors dictates the final molecular arrangement. The process typically begins with molecules adsorbing in a disordered, liquid-like state. Over time, driven by the formation of covalent bonds and stabilized by intermolecular forces, the molecules transition into a more ordered, solid-like phase characterized by high packing density and a predominantly vertical orientation.
| Factor | Effect on SAM Quality | Rationale |
|---|---|---|
| Substrate Hydroxylation | A high density of -OH groups promotes greater packing density. | Provides an increased number of covalent anchoring sites for the silane molecules. |
| Water Content | Trace amounts are crucial, while an excess is harmful. | Water catalyzes the essential hydrolysis of ethoxy groups; too much water causes bulk polymerization. researchgate.net |
| Reaction Time | Longer durations generally lead to improved order and packing. | Allows for the slow re-orientation of molecules from a lying-down to a standing-up state. nih.gov |
| Solvent Choice | Non-polar, viscous solvents can produce higher quality films. | Impacts silane solubility, water dispersion, and the transport of molecules to the surface. researchgate.net |
| Temperature | Influences reaction kinetics and the mobility of molecules. | Affects the rate of attachment to the surface and the ability of molecules to form an ordered structure. researchgate.net |
Advanced Applications in Functional Materials Engineering
Tailoring Surface Wettability and Anti-Wetting Characteristics
The ability to control the interaction of liquids with solid surfaces is crucial for a multitude of applications. Triethoxyoctylsilane (B1682538) is a key agent in this field, enabling the precise tuning of surface wettability to achieve extreme water and oil repellency.
Triethoxyoctylsilane is extensively used to create water-repellent, or hydrophobic, coatings on a wide array of materials. tandfonline.comguidechem.com When applied to substrates, it forms a protective hydrophobic layer that can effectively prevent water seepage and resist erosion from environmental factors like acid rain. gantrade.com This technology is applied to construction materials such as concrete, stone, and masonry, as well as to glass, ceramics, and metals. tandfonline.comCurrent time information in Botetourt County, US.
The creation of these coatings involves the hydrolysis and condensation of the triethoxyoctylsilane molecules on the substrate surface. alfachemic.com This process forms stable siloxane bonds (Si-O-Si) with the surface and with each other, resulting in a durable, low-energy film. alfachemic.comrsc.org The octyl groups orient away from the surface, creating a dense, nonpolar layer that repels water. Research has demonstrated the effectiveness of these coatings, achieving high water contact angles, a key indicator of hydrophobicity. For instance, coatings developed from triethoxy(octyl)silane have achieved water contact angles of 135° on cellulosic materials and up to 151° when used to functionalize nanodiamond powders, indicating superhydrophobicity. alfachemic.com
Beyond hydrophobicity, these principles are extended to develop oleophobic (oil-repellent) surfaces. By incorporating fluorinated compounds or creating specific hierarchical nano/microstructures, surfaces treated with silane-based coatings can repel oils and other low-surface-tension liquids. nih.govethz.ch Such superhydrophobic and oleophobic surfaces are valuable for applications requiring self-cleaning properties and resistance to staining. alfachemic.comguidechem.com
Reported Water Contact Angles (WCA) for Surfaces Treated with Octylsilane (B1236092) Derivatives
| Substrate/Material | Silane (B1218182) Modifier | Resulting Water Contact Angle | Reference |
|---|---|---|---|
| General Cementitious Substrates | Triethoxy(octyl)silane | 150-170° | gantrade.com |
| Cellulosic Materials | Triethoxy(octyl)silane | 135° | alfachemic.com |
| Nanodiamond Powders | Triethoxy(octyl)silane (TREOS) | 151° | alfachemic.com |
| PET Fabric | Octadecyltrichlorosilane (OTS) & Nanoparticles | 152.4° ± 0.8° | guidechem.comrsc.org |
The remarkable water and oil repellency imparted by triethoxyoctylsilane coatings stems from two primary mechanisms: the reduction of surface free energy and the creation of hierarchical surface roughness.
At the molecular level, the process begins with the hydrolysis of the triethoxy groups into reactive silanol (B1196071) (Si-OH) groups in the presence of moisture. wikipedia.org These silanols then condense with hydroxyl groups on the substrate surface (like those on glass or concrete) and with each other, forming strong, covalent Si-O-Substrate and Si-O-Si (siloxane) bonds. alfachemic.comdakenchem.com This reaction anchors the molecules to the surface and creates a cross-linked network. The long, nonpolar octyl chains (C8H17) are oriented outwards, forming a dense, brush-like layer with very low surface energy. gantrade.comrsc.org This low-energy surface minimizes adhesion with water and oil droplets, causing them to bead up and maintain a high contact angle. gantrade.com
To achieve superhydrophobicity (water contact angle > 150°) and oleophobicity, this chemical modification is often combined with physical texturing at the micro and nanoscale. ethz.ch This hierarchical roughness, inspired by the "Lotus effect," creates a composite interface where liquid droplets are supported by a cushion of trapped air between the surface asperities. rsc.orgethz.ch This minimizes the contact area between the liquid and the solid surface, dramatically increasing the contact angle and allowing droplets to roll off easily, carrying contaminants with them. ethz.chguidechem.com The silane molecules, by protruding their hydrophobic tails into the pores of the material, can transform a smooth surface into a lotus-leaf-like rough surface, further enhancing this effect. rsc.org
Enhancement of Adhesion and Interfacial Compatibility in Composite Materials
Triethoxyoctylsilane plays a crucial role as an interfacial agent in composite materials, where it bridges the gap between dissimilar materials to create a stronger, more durable final product.
In polymer-inorganic hybrid composites, such as plastics or rubbers filled with inorganic materials like silica (B1680970) or glass fibers, there is often poor adhesion between the hydrophilic inorganic filler and the hydrophobic polymer matrix. rsc.orggelest.com This incompatibility can lead to weak points at the interface, compromising the mechanical properties of the composite.
The improvement in the mechanical properties of composites treated with triethoxyoctylsilane is due to the creation of a robust "interphase" region between the filler and the polymer matrix. dakenchem.com This interphase is more than just a monolayer of silane; it is a distinct region with properties intermediate between the bulk polymer and the filler surface. dakenchem.com
The primary mechanism of reinforcement is the formation of strong, durable chemical bonds (e.g., Si-O-filler) at the filler-silane interface. These bonds ensure that the filler and the matrix are intimately connected. The organofunctional (octyl) part of the silane interdiffuses and entangles with the polymer chains, creating a semi-interpenetrating network. dakenchem.com This strong connection allows for efficient stress transfer from the weaker, more flexible polymer matrix to the stronger, stiffer inorganic filler.
When the composite is under load, the interphase prevents slippage at the filler-matrix boundary and distributes the stress throughout the material, delaying the formation and propagation of microcracks. Research has described a multiscale reinforcement pathway characterized by "wetting–penetration–interlocking," where the silane first improves the wetting of the filler by the polymer, then penetrates the polymer matrix, and creates mechanical interlocks at the interface. This synergistic mechanism can lead to dramatic increases in bonding and shear strength, transforming the two separate components into a single, unified material with superior performance.
Impact of Silane-Induced Interfacial Engineering on Material Properties
| Property | Enhancement Observed | Underlying Mechanism | Reference |
|---|---|---|---|
| Interfacial Bonding Strength | Up to 445% increase | Formation of a ~391.6 nm infiltrated interlayer and strong chemical anchoring (Si-O-Fe bonds). | |
| Shear Strength | 73.8% increase | Enhanced stress transfer and crack deflection due to root-like mechanical interlocks. | |
| Wettability | Contact angle decreased from 74.0° to 53.6° | Improved energy compatibility at the interface. |
Applications in Catalysis and Separation Technologies
While the primary applications of triethoxyoctylsilane are in surface modification and composites, its ability to functionalize surfaces also lends it to roles in catalysis and separation technologies.
In catalysis, organofunctional silanes can be used to immobilize catalysts onto solid supports. By anchoring a catalyst to a substrate like silica, the silane prevents the catalyst from leaching into the reaction medium, which simplifies the purification of products and allows for the catalyst to be reused. The hydrophobic nature of the octylsilane can also create a specific microenvironment around the catalytic site, potentially influencing reaction selectivity and efficiency.
In separation technologies, the hydrophobic properties of triethoxyoctylsilane are highly valuable for creating specialized membranes. tandfonline.com By functionalizing the surface of a porous membrane, its wettability can be precisely controlled. tandfonline.com Hydrophobic membranes are essential for processes like membrane distillation and pervaporation, which are used for desalination and the separation of volatile organic compounds (VOCs) from water. tandfonline.com The silane-modified surface repels water while allowing other substances (like organic vapors or specific gases) to pass through, enabling efficient separation. For example, organosilica membranes, including those derived from related compounds like 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), are being developed for hydrogen purification and CO2 separation. nih.gov The robust, engineered surfaces created using silanes enhance flux stability and resistance to fouling, which are critical for industrial-scale separation processes. tandfonline.com
Surface Modification of Catalyst Supports for Enhanced Performance
In heterogeneous catalysis, the support material plays a crucial role in the activity, selectivity, and stability of the catalyst. The modification of these supports with organosilanes like n-Octyltriethoxysilane can significantly enhance catalyst performance. For instance, in Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons from synthesis gas, the hydrophobicity of the catalyst support can influence the product distribution.
By grafting n-Octyltriethoxysilane onto the surface of a silica or alumina (B75360) support, a hydrophobic environment is created around the active metal sites (e.g., cobalt or iron). This modification can limit the access of water, a byproduct of the reaction, to the catalytic sites, thereby suppressing undesirable side reactions and improving the selectivity towards longer-chain hydrocarbons. Research has shown that the presence of the octyl groups on the support surface can alter the mass transfer of reactants and products, leading to an optimized catalytic process.
Table 1: Effect of n-Octyltriethoxysilane Modification on Catalyst Support Properties
| Property | Unmodified Support (e.g., Silica) | Modified Support (OTES-Silica) | Performance Impact in Fischer-Tropsch Synthesis |
|---|---|---|---|
| Surface Nature | Hydrophilic | Hydrophobic | Reduces water-induced deactivation of catalyst sites. |
| Water Adsorption | High | Low | Suppresses water-gas shift side reaction. |
| Product Selectivity | Lower C5+ hydrocarbons | Higher C5+ hydrocarbons | Enhances production of valuable long-chain hydrocarbons. |
| Catalyst Stability | Prone to sintering in hydrothermal conditions | Improved hydrothermal stability | Increases catalyst lifetime and operational efficiency. |
Engineering of Selective Separation Membranes through Silane Functionalization
The functionalization of membranes with n-Octyltriethoxysilane is a key strategy in developing selective separation processes, such as pervaporation and gas separation. The covalent grafting of the silane onto the membrane surface or within its pores can precisely tune the surface energy and pore size, thereby controlling the transport of specific molecules.
In the context of separating organic compounds from water, modifying a ceramic or polymeric membrane with n-Octyltriethoxysilane renders the surface hydrophobic. This hydrophobicity promotes the preferential passage of non-polar organic molecules while repelling polar water molecules. This principle is applied in the dehydration of organic solvents and the removal of volatile organic compounds (VOCs) from industrial wastewater. The dense layer of octyl chains can also act as a selective barrier, allowing for separation based on molecular size and affinity.
Integration into Smart and Responsive Material Systems
The ability of n-Octyltriethoxysilane to alter surface properties is leveraged in the creation of materials that can respond to external stimuli.
Development of Stimuli-Responsive Coatings and Surfaces Utilizing Silane Derivatives
Surfaces modified with n-Octyltriethoxysilane can form the basis for stimuli-responsive systems. For example, by co-grafting this hydrophobic silane with a stimuli-responsive polymer, a surface can be created that changes its wettability in response to triggers like temperature, pH, or light.
A surface might be designed to be hydrophobic under normal conditions due to the presence of the octyl groups. However, upon a change in pH, a co-grafted pH-responsive polymer could undergo a conformational change, exposing hydrophilic groups and making the surface wettable. Such switchable surfaces have potential applications in microfluidic devices, "smart" self-cleaning windows, and controlled drug release systems.
Bio-inspired Materials Design Incorporating Triethoxyoctylsilane Structures
Nature provides numerous examples of functional surfaces, such as the superhydrophobic leaves of the lotus (B1177795) plant. Researchers aim to mimic these structures to create artificial surfaces with similar properties. n-Octyltriethoxysilane is instrumental in this field of biomimicry.
To create a superhydrophobic surface, a substrate is first structured to have micro- and nanoscale roughness, similar to the papillae on a lotus leaf. This roughened surface is then coated with a thin layer of n-Octyltriethoxysilane. The combination of the hierarchical roughness and the low surface energy provided by the silane's octyl groups leads to the trapping of air pockets, resulting in extremely high water contact angles (often exceeding 150°) and low roll-off angles. These bio-inspired surfaces are being developed for applications requiring anti-icing, anti-fouling, and drag reduction properties.
Corrosion Inhibition and Protective Coatings
The protection of metals from corrosion is a critical industrial challenge. n-Octyltriethoxysilane-based coatings provide an effective barrier against corrosive agents.
Formation of Barrier Layers on Metal Surfaces for Enhanced Corrosion Resistance
When applied to a metal surface (such as aluminum, steel, or magnesium alloys), n-Octyltriethoxysilane undergoes hydrolysis and condensation reactions, forming a dense, cross-linked polysiloxane film. This film is covalently bonded to the metal oxide surface through Si-O-Metal bonds, ensuring strong adhesion.
The hydrophobic octyl chains are oriented outwards from the surface, creating a robust barrier that repels water and prevents it from reaching the metal surface. This barrier mechanism is highly effective in mitigating corrosion initiated by moisture and electrolytes. The self-assembling nature of the silane molecules allows for the formation of a very thin, yet highly protective, layer that does not significantly alter the dimensions or appearance of the substrate. Electrochemical studies have demonstrated that metal surfaces treated with n-Octyltriethoxysilane exhibit significantly higher corrosion resistance compared to untreated surfaces.
Table 2: Corrosion Resistance Performance of n-Octyltriethoxysilane Coatings on Aluminum Alloy
| Parameter | Uncoated Aluminum Alloy | n-Octyltriethoxysilane Coated Alloy |
|---|---|---|
| Corrosion Current (Icorr) | High (e.g., ~10⁻⁶ A/cm²) | Significantly Lower (e.g., ~10⁻⁹ A/cm²) |
| Polarization Resistance (Rp) | Low | High |
| Water Contact Angle | ~70° | >100° |
| Protection Mechanism | Native Oxide Layer (limited protection) | Dense, hydrophobic silane barrier layer |
| Adhesion | N/A | Excellent (covalent bonding) |
Investigation of Long-term Durability and Environmental Stability of Silane-Based Coatings
The long-term performance and environmental resilience of functional coatings are critical determinants of their practical utility and service life. For coatings derived from 1,1,2-Triethoxyoctylsilicon, also known as n-octyltriethoxysilane, durability is intrinsically linked to the stability of the siloxane network (Si-O-Si) and the integrity of the hydrophobic octyl chains under various environmental stressors. electrochemsci.orgrussoindustrial.ru Extensive research has been dedicated to understanding the degradation mechanisms and quantifying the performance of these coatings over time when exposed to moisture, UV radiation, thermal cycling, and corrosive environments.
The primary protective mechanism of these silane coatings stems from the formation of a dense, cross-linked siloxane structure covalently bonded to the substrate, with the long aliphatic octyl chains oriented outwards, creating a low-energy, hydrophobic surface. electrochemsci.orggelest.com This hydrophobic barrier physically repels water and prevents corrosive ions from reaching the underlying material. gelest.comresearchgate.net However, the long-term stability of this barrier is not permanent and can be compromised by several factors.
Hydrolytic Stability and Degradation
One of the principal mechanisms affecting the durability of silane-based coatings is hydrolysis. oecd.org While water is necessary for the initial hydrolysis of the ethoxy groups to form reactive silanols (Si-OH) that subsequently condense into a stable Si-O-Si network, prolonged exposure to moisture can lead to the reverse reaction. ul.comresearchgate.net Water molecules can gradually penetrate the coating and attack the siloxane and substrate-silane (e.g., Metal-O-Si) bonds. researchgate.netmdpi.com This process can lead to a gradual degradation of the coating, a decrease in hydrophobicity, and a loss of adhesion, ultimately allowing water and corrosive agents to interact with the substrate. researchgate.netmdpi.com
Studies on aluminum alloys have shown that during immersion in water for extended periods (e.g., over 30 days), coatings based on similar alkylsilanes exhibit a progressive decrease in water contact angle, indicating that the layer gradually hydrolyzes and degrades. researchgate.netmdpi.com This degradation is often accompanied by a loss of silicon from the surface, confirming the breakdown of the silane layer. researchgate.net The rate of these hydrolysis and condensation reactions is highly dependent on the pH of the surrounding environment. researchgate.netresearchgate.net
Corrosion Resistance Over Time
For metal protection, the long-term corrosion resistance is a key performance indicator. Electrochemical Impedance Spectroscopy (EIS) is a widely used technique to evaluate the protective properties of coatings over extended immersion in corrosive solutions, such as 3.5 wt% NaCl. The impedance value at low frequency (|Z|0.01Hz) is often used as a measure of the coating's barrier performance.
Research on epoxy coatings filled with silane-functionalized particles demonstrates the exceptional durability imparted by stable silane chemistry. For instance, a modified silicon nitride epoxy coating maintained a very high impedance of 5.7x1010 Ω·cm2 and an adhesion strength of 7.6 MPa even after 2400 hours and 1200 hours of immersion, respectively. utk.edu In contrast, unmodified coatings showed significant degradation over the same period. utk.edu Similarly, studies on triethoxyoctylsilane coatings on stainless steel have demonstrated sustained hydrophobicity and anticorrosion behavior after immersion in saline solutions for up to 60 days. researchgate.net
The following table summarizes findings from an electrochemical study on silane-based coatings, illustrating their long-term performance.
Table 1: Long-term Corrosion Resistance of Silane-Modified Coatings on Q235 Carbon Steel in 3.5% NaCl Solution
| Coating Type | Immersion Time (hours) | Impedance at 0.01 Hz (|Z|0.01Hz, Ω·cm2) | Adhesion Strength (MPa) |
|---|---|---|---|
| Epoxy Resin Coating | Initial | ~1.0x109 | ~8.5 |
| Epoxy Resin Coating | 432 | ~5.0x106 | N/A |
| Modified Silicon Nitride Coating | Initial | ~1.2x1011 | ~8.8 |
| Modified Silicon Nitride Coating | 1200 | ~7.9x1010 | 7.6 |
| Modified Silicon Nitride Coating | 2400 | ~5.7x1010 | N/A |
Data adapted from research on epoxy composite coatings filled with silane functionalized silicon nitride. utk.edu
UV and Thermal Stability
For outdoor applications, coatings must withstand degradation from solar radiation, particularly UV light, and temperature fluctuations. paint.org The siloxane backbone (Si-O-Si) is inherently more resistant to UV degradation and thermal stress compared to many organic polymers. russoindustrial.ru However, the organic component of the silane—in this case, the octyl group—can be susceptible to photooxidation. paint.org This can lead to chain scission, loss of hydrophobicity, and chalking of the coating surface.
To enhance UV stability, UV-absorbing silanes can be incorporated into coating formulations. biu.ac.ilresearchgate.net These specialized silanes contain moieties that absorb UV radiation, protecting the polymer matrix and the substrate from degradation. biu.ac.ilgelest.com Studies on wood surfaces coated with multifunctional alkoxysilanes under accelerated weathering conditions have shown that these coatings can significantly mitigate photochemical degradation. usda.gov After 1,000 hours of exposure, the coated surfaces showed minimal erosion compared to uncoated specimens, with the surface becoming enriched with the water-resistant C-Si-O-Si polymeric network. usda.gov
The thermal stability of silane coatings is also a critical factor. The addition of nanoparticles like SiO2 and TiO2 to alkylsilane formulations has been shown to improve the thermal stability of the resulting coatings. mdpi.com
The table below presents data on the change in surface composition of silane-coated wood after accelerated weathering, highlighting the durability of the siloxane network.
Table 2: Surface Atomic Ratio Changes of Silane-Coated Wood After Accelerated Weathering
| Exposure Time (hours) | O/C Ratio | Si/C Ratio |
|---|---|---|
| 0 | 0.45 | 0.08 |
| 1000 | 0.41 | 0.21 |
Data derived from accelerated weathering studies of wood surfaces coated with multifunctional alkoxysilanes. usda.gov
The slight decrease in the Oxygen/Carbon ratio and the significant increase in the Silicon/Carbon ratio suggest that while some oxygen-rich compounds may be removed, the durable silicon-based network becomes more concentrated on the surface, enhancing long-term protection. usda.gov
Characterization Methodologies for Triethoxyoctylsilane and Modified Substrates
Spectroscopic Techniques for Structural Elucidation and Surface Analysis
Spectroscopic methods are indispensable for probing the molecular structure of triethoxyoctylsilane (B1682538) and for analyzing the chemical nature of surfaces treated with this compound. These techniques offer information on the atomic and molecular level, enabling a thorough understanding of the silane's properties and its interactions with various substrates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure of triethoxyoctylsilane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of n-octyltriethoxysilane in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different proton environments. ichemical.com For instance, the protons of the Si-CH₂ group are expected to appear as a triplet around 0.63 ppm, while the terminal methyl group (CH₃) of the octyl chain should produce a triplet at approximately 0.81 ppm. The numerous methylene (B1212753) groups (CH₂) within the octyl chain and the ethoxy groups will generate a complex multiplet in the range of 1.04-1.43 ppm. The quartet from the O-CH₂ protons of the ethoxy groups is anticipated around 3.77 ppm. ichemical.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in triethoxyoctylsilane gives rise to a distinct signal, allowing for the confirmation of the carbon framework.
²⁹Si NMR spectroscopy is particularly valuable for studying silicon-containing compounds. researchgate.netrsc.orguni-muenchen.deznaturforsch.comspectrabase.comspectrabase.com It provides direct insight into the chemical environment of the silicon atom. The chemical shift of the silicon nucleus is sensitive to the substituents attached to it and can be used to monitor the hydrolysis and condensation reactions of the ethoxy groups during the curing process on a substrate. For example, the formation of siloxane bonds (Si-O-Si) results in a characteristic upfield shift in the ²⁹Si NMR spectrum. researchgate.net
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 0.63 | Triplet | Si-CH₂ |
| ¹H | 0.81 | Triplet | -CH₂CH₃ |
| ¹H | 1.04-1.43 | Multiplet | -(CH₂)₆- and -O-CH₂CH₃ |
| ¹H | 3.77 | Quartet | -O-CH₂- |
| ¹³C | Various | Singlet | Specific carbons in octyl and ethoxy groups |
| ²⁹Si | Characteristic value | Singlet | Si atom |
Note: The table provides predicted ¹H NMR data and general information for ¹³C and ²⁹Si NMR. Actual experimental values may vary.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups and analyze the bonding within triethoxyoctylsilane and on modified surfaces. ejournal.byresearchgate.netresearchgate.net These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of specific molecular moieties.
FTIR spectroscopy is particularly sensitive to polar bonds and is widely used to monitor the hydrolysis of the Si-O-C bonds in triethoxyoctylsilane and the subsequent formation of Si-O-Si networks on a substrate. The disappearance of the Si-O-C stretching bands and the appearance of broad bands corresponding to Si-OH and Si-O-Si vibrations are indicative of the curing process. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| C-H stretching (alkyl) | 2850 - 3000 | FTIR, Raman |
| Si-O-C stretching | 1080 - 1100 | FTIR |
| Si-O-Si stretching | 1000 - 1100 | FTIR |
| C-C stretching | 800 - 1200 | Raman |
| Si-C stretching | 700 - 850 | FTIR, Raman |
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are surface-sensitive techniques that provide information about the elemental composition and chemical states of the top few nanometers of a material's surface. nih.govresearchgate.netwikipedia.orglibretexts.orgnih.gov These methods are crucial for confirming the presence and chemical nature of triethoxyoctylsilane films on modified substrates.
XPS involves irradiating the surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons. The binding energies of these electrons are characteristic of the elements and their chemical environments. For a triethoxyoctylsilane-modified surface, XPS spectra would show peaks for silicon (Si 2p), carbon (C 1s), and oxygen (O 1s). High-resolution spectra of these peaks can reveal the presence of different chemical states, such as Si-C, Si-O, C-C, C-H, and C-O bonds. researchgate.netnih.gov
AES uses a focused electron beam to excite the sample, causing the emission of Auger electrons. nih.govwikipedia.orglibretexts.orgaip.orgvub.be The kinetic energies of these electrons are also element-specific. AES provides high spatial resolution and can be used for elemental mapping and depth profiling to determine the uniformity and thickness of the silane (B1218182) layer. nih.gov
| Element | Core Level | Typical Binding Energy (eV) | Information Provided |
| Silicon | Si 2p | ~102 | Presence of silicon, Si-O and Si-C bonding |
| Carbon | C 1s | ~285 | Presence of carbon, C-C, C-H, and C-O bonding |
| Oxygen | O 1s | ~532 | Presence of oxygen, Si-O bonding |
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very top surface layer of a material. nasa.govnffa.euwikipedia.org In SIMS, a primary ion beam sputters the sample surface, and the resulting secondary ions are analyzed by a mass spectrometer. wikipedia.org
Time-of-Flight SIMS (ToF-SIMS) is a variant that provides high mass resolution and is capable of detecting large molecular fragments, making it particularly useful for the analysis of organic and polymeric materials. mdpi.com For triethoxyoctylsilane-modified surfaces, ToF-SIMS can identify characteristic molecular fragments of the silane, confirming its presence and providing information about its orientation and bonding to the substrate. The detection of fragments containing both silicon and substrate atoms can provide direct evidence of covalent bonding. ToF-SIMS can also be used for chemical mapping, providing a two-dimensional image of the distribution of different chemical species on the surface. mdpi.com
| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion |
| 163 | [Si(OC₂H₅)₃]⁺ |
| 119 | [Si(OC₂H₅)₂(OH)]⁺ |
| 135 | [C₈H₁₇Si(OH)₂]⁺ |
Note: The listed fragments are representative of common silane fragmentation patterns and are based on data from similar compounds. nih.gov
Microscopic and Topographical Characterization Techniques
Microscopic techniques are essential for visualizing the surface morphology and topography of substrates modified with triethoxyoctylsilane. These methods provide a direct view of how the silane coating affects the surface at the micro- and nanoscale.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. researchgate.netnih.govresearchgate.netoamjms.euaps.org It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample.
AFM is used to assess the changes in surface roughness and morphology that occur after the application of a triethoxyoctylsilane coating. oamjms.eu The formation of a uniform monolayer or the presence of agglomerates can be directly observed. Quantitative data on surface roughness, such as the root-mean-square (rms) roughness, can be obtained from AFM images. This information is crucial for understanding how the silane treatment affects the physical properties of the substrate.
| Substrate | Treatment | Typical RMS Roughness (nm) |
| Silicon Wafer | Untreated | < 0.5 |
| Silicon Wafer | Triethoxyoctylsilane coated | 0.5 - 2.0 |
| Glass Slide | Untreated | 1.0 - 5.0 |
| Glass Slide | Triethoxyoctylsilane coated | 1.5 - 6.0 |
Note: The RMS roughness values are representative and can vary depending on the substrate and coating conditions.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Surface and Bulk Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the micro and nanoscale morphology of surfaces and materials modified with triethoxyoctylsilane.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of triethoxyoctylsilane applications, SEM is instrumental in observing the changes in surface texture after treatment. For instance, SEM analysis can reveal the formation of a uniform silane coating on a substrate. researchgate.net Studies have utilized SEM to observe the surface of aggregates treated with silane coupling agents, demonstrating the formation of a hydrophobic nano-layer. researchgate.net SEM images of cement surfaces coated with a formulation containing triethoxyoctylsilane have shown the morphology of the resulting superhydrophobic coating. researchgate.net Furthermore, SEM can be employed to assess the durability of these coatings by examining the surface for any signs of degradation or corrosion after exposure to environmental stressors. mdpi.com
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to analyze the internal structure of materials. When triethoxyoctylsilane is used to functionalize nanoparticles, TEM is essential for characterizing the size, shape, and dispersion of these particles. researchgate.netresearchgate.net For example, TEM has been used to measure the particle size of magnetite nanoparticles before and after surface functionalization with n-octyltriethoxylsilane. researchgate.net This technique can confirm whether the nanoparticles have been successfully coated and whether they remain well-dispersed or have agglomerated. The high resolution of TEM allows for the direct visualization of the silane layer on the nanoparticle surface, providing valuable information about the coating thickness and uniformity. longdom.org
| Microscopy Technique | Primary Information Obtained | Application for Triethoxyoctylsilane |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, and composition | - Visualization of silane coating uniformity. researchgate.net - Assessment of surface roughness changes. researchgate.net - Detection of coating defects and degradation. mdpi.com |
| Transmission Electron Microscopy (TEM) | Internal structure, particle size, and shape | - Characterization of silane-functionalized nanoparticles. researchgate.net - Measurement of coating thickness on nanoparticles. longdom.org - Assessment of nanoparticle dispersion. kuleuven.be |
Surface Energy and Wettability Measurements
The primary function of treating a surface with triethoxyoctylsilane is to alter its surface energy and, consequently, its wettability. These properties are quantified through precise contact angle measurements.
Contact angle goniometry is the standard method for measuring the contact angle of a liquid droplet on a solid surface. dtic.miltau.ac.il This angle is a direct measure of the surface's hydrophobicity. A high contact angle (typically > 90°) indicates a hydrophobic surface, while a low contact angle indicates a hydrophilic surface.
When a substrate is treated with triethoxyoctylsilane, the long octyl chains orient away from the surface, creating a low-energy, non-polar interface. This results in a significant increase in the water contact angle, signifying a transition to a hydrophobic state. atamanchemicals.com Research has shown that coatings containing triethoxyoctylsilane can achieve water contact angles as high as 156°, indicating superhydrophobicity. chemicalbook.com The degree of hydrophobicity can be correlated with the density and uniformity of the silane layer. rsc.org
Surface free energy, a measure of the excess energy at the surface of a material, can also be determined from contact angle measurements using various models, such as the Owens-Wendt method. mdpi.comresearchgate.net A decrease in the polar component of the surface free energy after silanization is a clear indicator of the successful grafting of the hydrophobic triethoxyoctylsilane molecules. mdpi.com
| Parameter | Description | Typical Effect of Triethoxyoctylsilane Treatment |
| Static Contact Angle | The angle a liquid droplet makes with a solid surface at rest. | Significant increase, often exceeding 90° for water. atamanchemicals.com |
| Surface Free Energy | The excess energy at the surface of a material. | Decrease, particularly in the polar component. mdpi.com |
While the static contact angle provides a good measure of hydrophobicity, a more complete picture of the surface's wetting behavior is obtained by measuring the advancing and receding contact angles. The advancing contact angle (θa) is the maximum stable angle as the three-phase (solid-liquid-gas) contact line advances over a dry surface. The receding contact angle (θr) is the minimum stable angle as the contact line retreats from a wetted surface. mit.edu
The difference between the advancing and receding contact angles is known as contact angle hysteresis (CAH) . dtic.milnih.gov
CAH = θa - θr
Contact angle hysteresis is caused by surface roughness and chemical heterogeneity. mit.edu A low hysteresis indicates a smooth and chemically homogeneous surface, which allows a water droplet to roll off easily. Surfaces treated with triethoxyoctylsilane that exhibit high static contact angles and low contact angle hysteresis are desirable for applications such as self-cleaning surfaces. nih.gov The measurement of advancing and receding angles is crucial for evaluating the quality and performance of hydrophobic coatings. matec-conferences.org
| Contact Angle Parameter | Measurement Condition | Significance for Triethoxyoctylsilane Surfaces |
| Advancing Contact Angle (θa) | Expanding droplet volume | Represents the maximum hydrophobicity of the surface. |
| Receding Contact Angle (θr) | Shrinking droplet volume | Indicates the potential for liquid pinning on the surface. |
| Contact Angle Hysteresis (CAH) | Difference between θa and θr | A measure of surface roughness and chemical homogeneity; lower values are generally preferred for self-cleaning applications. dtic.milnih.gov |
Thermal Analysis Techniques
Thermal analysis techniques are essential for determining the thermal stability and degradation behavior of triethoxyoctylsilane and coatings derived from it.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is widely used to assess the thermal stability of materials. For surfaces or nanoparticles coated with triethoxyoctylsilane, TGA can determine the temperature at which the organic silane layer begins to decompose. researchgate.net
The TGA curve provides a degradation profile, showing the temperature ranges over which mass loss occurs. This information is critical for understanding the operational limits of the modified material. For example, TGA has been used to show that octadecyltrimethoxysilane (B1207800) (a similar long-chain alkylsilane) layers on silica (B1680970) are stable up to 230 °C and decompose between 230 and 400 °C. mdpi.com TGA can also be used to quantify the amount of silane grafted onto a surface, which is crucial for controlling the properties of the modified material. nih.govtainstruments.com
| TGA Measurement | Information Provided | Relevance to Triethoxyoctylsilane |
| Onset of Decomposition Temperature | The temperature at which significant mass loss begins. | Indicates the upper-temperature limit for the use of the silane coating. mdpi.com |
| Mass Loss Percentage | The amount of mass lost at different temperature ranges. | Can be used to quantify the amount of silane on the substrate. tainstruments.com |
| Residual Mass | The mass remaining at the end of the experiment. | Represents the inorganic substrate after the organic coating has been pyrolyzed. |
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. pcimag.com It is a valuable tool for studying thermal transitions such as melting, crystallization, glass transitions, and curing reactions. linseis.comeeworld.com.cn
In the context of triethoxyoctylsilane, DSC can be used to study the curing process of silane-based coatings. researchgate.net The hydrolysis and condensation reactions of triethoxyoctylsilane are often exothermic, and DSC can monitor the heat released during these reactions to determine the extent of cure. youtube.com The glass transition temperature (Tg) of the cured silane network can also be determined by DSC, which provides insight into the mechanical properties of the coating. pcimag.com For example, a higher Tg is often associated with a more cross-linked and rigid material. mdpi.com
| DSC Event | Description | Application to Triethoxyoctylsilane Systems |
| Exothermic Peak | Release of heat from the sample. | Indicates curing (hydrolysis and condensation) reactions. pcimag.comresearchgate.net |
| Endothermic Peak | Absorption of heat by the sample. | Can indicate melting or other phase transitions. |
| Glass Transition (Tg) | A change in the heat capacity of the material. | Characterizes the transition from a rigid, glassy state to a more flexible, rubbery state in the cured silane network. mdpi.com |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools for the characterization of 1,1,2-Triethoxyoctylsilicon, offering high-resolution separation and sensitive detection capabilities. These methods are crucial for assessing the purity of the final product, quantifying the compound in various matrices, and monitoring the progress of its synthesis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), along with their hyphenated mass spectrometry techniques (GC-MS and LC-MS), provide comprehensive qualitative and quantitative information.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like triethoxyoctylsilane. It is widely used for purity assessment and quantification. sigmaaldrich.com A flame ionization detector (FID) is commonly employed for quantitative analysis due to its high sensitivity and linear response over a wide concentration range. chromaleont.itnih.gov The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. icm.edu.pl
High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For triethoxyoctylsilane, reverse-phase HPLC (RP-HPLC) is a common approach. researchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity.
Below are representative data tables outlining typical parameters for GC and HPLC analysis of triethoxyoctylsilane.
Table 1: Representative Gas Chromatography (GC-FID) Parameters for Triethoxyoctylsilane Analysis
| Parameter | Value |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | HP-5/DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Oven Program | Initial: 50 °C, hold for 5 minRamp: 20 °C/min to 250 °CHold: 15 min at 250 °C |
| Detector Temperature | 280 °C |
| Retention Time | Approximately 17.6 min rsc.org |
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Triethoxyoctylsilane Analysis
| Parameter | Value |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV or Refractive Index (RI) Detector |
| Column | C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size researchgate.net |
| Mobile Phase | Acetonitrile and Water researchgate.net |
| Gradient | Isocratic or gradient elution depending on the sample matrix |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) |
Coupled Techniques (e.g., GC-MS, LC-MS) for Comprehensive Mixture Analysis
For a more comprehensive analysis, chromatographic techniques are often coupled with mass spectrometry (MS). GC-MS and LC-MS provide not only retention time data but also mass-to-charge ratio (m/z) information, which allows for the definitive identification of the compound and the characterization of impurities and reaction byproducts. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of triethoxyoctylsilane and its volatile derivatives. The electron ionization (EI) mass spectrum of triethoxyoctylsilane exhibits characteristic fragmentation patterns that can be used for its identification. diva-portal.org For instance, a prominent peak is often observed at m/z 163, which corresponds to the [Si(OC2H5)3]+ fragment. diva-portal.org
Liquid chromatography-mass spectrometry (LC-MS) is a valuable tool for analyzing less volatile impurities, as well as the hydrolysis and condensation products of triethoxyoctylsilane. researchgate.net The analysis of these oligomeric species is crucial for understanding the stability and reactivity of the compound in various applications. gelest.com
Table 3: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Triethoxyoctylsilane Analysis
| Parameter | Value |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) diva-portal.org |
| Ion Source Temperature | 200 °C rsc.org |
| Electron Energy | 70 eV rsc.org |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-500 |
| Interface Temperature | 250 °C rsc.org |
| Key Mass Fragments (m/z) | 163, 119, 135 diva-portal.org |
Table 4: Representative Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for the Analysis of Triethoxyoctylsilane and its Hydrolysis Products
| Parameter | Value |
|---|---|
| Instrument | High-Performance Liquid Chromatograph coupled to a Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mobile Phase Modifier | Formic acid (for MS compatibility) researchgate.net |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
The use of these coupled techniques allows for a thorough characterization of triethoxyoctylsilane, ensuring its purity and providing insights into its reaction chemistry and potential degradation pathways.
Theoretical and Computational Investigations of Triethoxyoctylsilane Systems
Molecular Dynamics (MD) Simulations of Silane (B1218182) Adsorption and Self-Assembly Processes
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules over time. In the context of triethoxyoctylsilane (B1682538), MD simulations have been employed to understand the mechanisms of adsorption onto surfaces and the subsequent self-assembly into organized monolayers. These simulations model the interactions between the silane molecules and a substrate, as well as among the silane molecules themselves, providing a detailed picture of the formation of self-assembled monolayers (SAMs).
Research has shown that the formation of an octyltriethoxysilane SAM is a rapid process. researchgate.net Kinetic studies, which can be complemented by MD simulations, reveal a swift attachment of the silane molecules to a surface, achieving total surface coverage in a short timeframe. researchgate.net Following the initial attachment, a slower reorientation of the molecules occurs, where they transition from a lying-down to a standing-up state. researchgate.net This reorientation is crucial for the formation of a dense, well-ordered monolayer.
MD simulations can also elucidate the influence of various factors on the SAM structure, such as the length of the alkyl chain. For instance, simulations of alkyltrimethoxysilanes with different chain lengths (butyl, octyl, and dodecyl) have been performed to observe their effect on monolayer formation. escholarship.org The contact angle of the surface-bound alkyl tails is dependent on their grafting density, a parameter that can be readily investigated using MD simulations. escholarship.org
Furthermore, MD simulations have been used to study the anti-wetting properties of fluorinated surfaces modified with silanes, providing insights into how these surfaces interact with aqueous solutions at a molecular level. whiterose.ac.uk These simulations can reveal the arrangement of water molecules at the interface and the nature of the interactions that lead to hydrophobicity. whiterose.ac.uk
Table 1: Key Findings from MD Simulations of Alkylsilane Self-Assembly
| Parameter Investigated | Key Finding | Reference |
| Kinetics of SAM formation | Rapid initial attachment followed by slower molecular reorientation. | researchgate.net |
| Influence of Alkyl Chain Length | Grafting density affects the contact angle of the alkyl tails. | escholarship.org |
| Surface Wettability | Simulations can elucidate the anti-wetting mechanism of silane-modified surfaces. | whiterose.ac.uk |
| Interfacial Interactions | Provides insights into the interactions between silane molecules and various substrates. | escholarship.org |
Density Functional Theory (DFT) Calculations for Reaction Pathways, Electronic Structure, and Interfacial Bonding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying chemical reactions and bonding at the atomic level. For triethoxyoctylsilane systems, DFT calculations provide fundamental insights into the reaction pathways of hydrolysis and condensation, the electronic properties of the molecule, and the nature of the bonding between the silane and a substrate.
DFT calculations can be used to model the vibrational frequencies of silane molecules, which can then be compared with experimental data from infrared and Raman spectroscopy to confirm the molecular structure and identify different conformers. For example, DFT has been used to study the molecular structure and vibrations of similar functionalized silanes like 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS). nih.gov Such studies can predict the existence of multiple conformations and help in the assignment of vibrational bands. nih.gov
In the context of interfacial bonding, DFT can elucidate the interactions between the silanol (B1196071) groups of hydrolyzed triethoxyoctylsilane and the hydroxyl groups on a substrate surface. These calculations can determine the strength and nature of these bonds, which is critical for understanding adhesion. DFT-based methods are widely used for simulating X-ray spectra, which can experimentally probe the molecular and electronic structure and bonding at interfaces. worktribe.com
Furthermore, DFT is instrumental in understanding the initial stages of chemical vapor infiltration processes, which can involve silane precursors. mdpi.com By modeling the adsorption and reaction of molecules on a surface, DFT can help in determining the rate-limiting steps and suggest strategies for process optimization. mdpi.com
Table 2: Applications of DFT in Silane Systems
| Area of Investigation | Information Obtained | Reference |
| Molecular Structure | Determination of stable conformers and vibrational frequencies. | nih.gov |
| Reaction Pathways | Insights into the mechanisms of hydrolysis and condensation. | mdpi.com |
| Electronic Structure | Calculation of electronic properties and simulation of X-ray spectra. | worktribe.com |
| Interfacial Bonding | Understanding the nature and strength of bonds between silane and substrate. | tudelft.nl |
Computational Modeling of Interfacial Interactions and Adhesion Energies
Computational modeling, encompassing techniques like MD and DFT, is crucial for quantifying the interactions at the interface between a triethoxyoctylsilane layer and a substrate. These models can predict important macroscopic properties like adhesion energy by simulating the molecular-level forces and interactions.
The adhesion of silane coupling agents to metal oxides is a key area of investigation. Models can simulate the formation of covalent bonds (Si-O-Metal) and hydrogen bonds between the silane and the surface, providing a detailed picture of the interfacial chemistry. tudelft.nl By calculating the work required to separate the silane layer from the substrate in a simulation, a direct estimation of the adhesion energy can be obtained.
All-atom MD simulations are employed to predict interfacial tensions and surface tensions of surfactants, which share similarities with the behavior of silane molecules at interfaces. dur.ac.ukrsc.org These simulations can help in understanding how the molecular structure of the silane affects the properties of the interface. The choice of force fields in these simulations is critical for obtaining accurate predictions. dur.ac.ukrsc.org
Bridging molecular-scale understanding with continuum-scale models is an ongoing challenge and an active area of research. escholarship.org By incorporating detailed information from molecular simulations into larger-scale models, it is possible to predict the performance of silane-based treatments in real-world applications with greater accuracy. escholarship.org
Simulations of Polymerization and Crosslinking Processes in Silane Networks
Following the initial adsorption and self-assembly, triethoxyoctylsilane molecules can undergo polymerization and crosslinking to form a stable, three-dimensional siloxane network. Computational simulations are invaluable for understanding the formation and structure of these networks.
Monte Carlo simulations have been used to investigate the formation and structure of polysilane and polysilyne networks. researchgate.netdntb.gov.ua These simulations can model the polymerization process and predict the resulting network topology, including the prevalence of cyclic substructures, linear chains, and branching points. researchgate.netdntb.gov.ua Such information is critical for understanding the mechanical and chemical properties of the final silane coating.
More advanced simulation techniques are being developed to model the crosslinking process in polymers. For instance, Python-based programs that use artificial intelligence tree search algorithms can generate realistic molecular models of cross-linked polymer systems, including silane-cross-linked polyethylene. mendeley.com These tools allow for the construction of complex 3D network structures that can be used in subsequent MD simulations to predict material properties. mendeley.com
Simulations can also be used to study the folding of single polymer chains into cross-linked structures, known as single-chain nanoparticles. chemrxiv.org While not directly focused on triethoxyoctylsilane, these studies provide insights into the fundamental processes of intramolecular crosslinking, which can also be relevant for the formation of dense silane networks on a surface. chemrxiv.org
Future Research Directions and Emerging Trends in Triethoxyoctylsilane Chemistry
Development of Novel and Sustainable Synthetic Pathways for Triethoxyoctylsilane (B1682538)
The conventional synthesis of triethoxyoctylsilane involves the hydrosilylation of 1-octene (B94956) with triethoxysilane (B36694), a process traditionally catalyzed by platinum-based catalysts like Speier's and Karstedt's catalysts. While effective, the high cost and environmental concerns associated with platinum have spurred research into more sustainable alternatives. A significant trend is the development of catalysts based on earth-abundant and less toxic metals.
Recent studies have demonstrated the potential of nickel, iron, and cobalt complexes as efficient catalysts for the hydrosilylation of olefins. These catalysts offer a more cost-effective and environmentally friendly approach to triethoxyoctylsilane synthesis. Another promising avenue is the use of single-atom catalysts, where isolated metal atoms are dispersed on a support material. This approach maximizes catalyst efficiency and selectivity, further reducing the environmental impact.
Solvent-free synthesis is another key area of research. By eliminating the need for organic solvents, these methods reduce waste and energy consumption, aligning with the principles of green chemistry. The direct synthesis of alkoxysilanes, bypassing the use of chlorosilanes, is also being explored as a long-term sustainable strategy for producing triethoxyoctylsilane and other silanes.
Table 1: Comparison of Catalytic Systems for Triethoxyoctylsilane Synthesis
| Catalyst Type | Key Advantages | Research Focus |
|---|---|---|
| Platinum-Based Catalysts | High activity and selectivity | Improving catalyst stability and reusability |
| Earth-Abundant Metal Catalysts (Ni, Fe, Co) | Lower cost, reduced environmental impact | Enhancing catalytic efficiency and long-term stability |
| Single-Atom Catalysts | Maximum atom efficiency, high selectivity | Development of robust and scalable catalyst designs |
Exploration of Triethoxyoctylsilane in Advanced Nanotechnology and Quantum Materials
Triethoxyoctylsilane's ability to form self-assembled monolayers (SAMs) and modify surfaces at the molecular level makes it a valuable tool in nanotechnology. A primary application is the surface functionalization of nanoparticles. By coating nanoparticles with a layer of triethoxyoctylsilane, their surface properties can be precisely controlled. For instance, hydrophilic nanoparticles can be rendered hydrophobic, improving their dispersion in non-polar matrices and enhancing their compatibility with polymers in nanocomposites. This is particularly relevant for nanoparticles like zinc oxide used in sunscreens and other cosmetic formulations.
The role of triethoxyoctylsilane in the realm of quantum materials is an emerging area of investigation. While direct applications are still in their infancy, its potential lies in the surface modification of quantum dots (QDs). The photoluminescent properties of QDs are highly sensitive to their surface chemistry. Passivating the surface of QDs with a stable, hydrophobic layer of triethoxyoctylsilane could enhance their quantum yield and stability, which is crucial for their application in displays, lighting, and biomedical imaging. Future research will likely focus on understanding the precise interactions between triethoxyoctylsilane and the surface of various quantum materials to tailor their optoelectronic properties.
Integration with Advanced Manufacturing Technologies (e.g., Additive Manufacturing of Functional Materials)
Additive manufacturing, or 3D printing, is revolutionizing the production of complex and customized objects. A key challenge in this field is the development of functional materials with specific surface properties. Triethoxyoctylsilane is poised to play a significant role in the post-processing of 3D-printed parts. By applying a coating of triethoxyoctylsilane, the surface of a 3D-printed object can be rendered hydrophobic, improving its water resistance and durability.
This surface modification can be applied to a wide range of 3D printing materials, including polymers and composites. For instance, in stereolithography, where objects are built layer-by-layer from a photocurable resin, a final coating with triethoxyoctylsilane can impart desired surface functionalities that are not inherent to the bulk material. This opens up new possibilities for creating 3D-printed objects with tailored wettability, adhesion, and chemical resistance for applications in microfluidics, medical devices, and consumer products. Research is ongoing to optimize the deposition methods of silane (B1218182) coatings on various 3D-printed substrates to ensure uniform and durable functionalization.
Investigation of Synergistic Effects in Multi-Component Silane Systems for Tunable Properties
The combination of triethoxyoctylsilane with other functional silanes in multi-component systems offers a powerful strategy for creating surfaces with highly tunable properties. By mixing silanes with different chain lengths, functionalities, or reactive groups, it is possible to achieve surface characteristics that are not attainable with a single silane.
A notable example is the creation of superhydrophobic surfaces. While triethoxyoctylsilane alone can impart significant hydrophobicity, combining it with a fluorinated silane can lead to surfaces with water contact angles exceeding 150 degrees, exhibiting the lotus (B1177795) effect. The synergistic interaction between the alkyl chains of triethoxyoctylsilane and the fluorinated chains of the other silane results in a surface with extremely low surface energy.
Similarly, the formation of mixed self-assembled monolayers (SAMs) allows for the precise control of surface energy, wettability, and chemical reactivity. For example, a mixed SAM of triethoxyoctylsilane and a silane with a longer alkyl chain, such as octadecyltrichlorosilane, can create a more densely packed and ordered monolayer than either component alone. This level of control is critical for applications in biosensors, microelectronics, and advanced coatings.
Table 2: Examples of Multi-Component Silane Systems Incorporating Triethoxyoctylsilane
| Secondary Silane Component | Synergistic Effect | Resulting Property | Potential Application |
|---|---|---|---|
| Fluorinated Silane | Enhanced reduction of surface energy | Superhydrophobicity | Self-cleaning surfaces, anti-icing coatings |
| Octadecyltrichlorosilane | Improved packing and ordering of SAMs | Durable hydrophobic surface | Anti-corrosion coatings, low-friction surfaces |
| Amino-functional Silane | Introduction of reactive sites for further functionalization | Hydrophobic surface with anchor points for biomolecules | Biosensors, biocompatible coatings |
Environmental Impact Assessment and Development of Eco-Friendly Applications of Silane Chemistry
A comprehensive understanding of the environmental fate and impact of triethoxyoctylsilane is crucial for its sustainable application. The SIDS (Screening Information Data Set) initial assessment profile provides valuable data in this regard. Triethoxyoctylsilane undergoes rapid hydrolysis in the presence of water, with a half-life of 0.3 to 0.6 hours at a pH of 7 and 25°C. oecd.org This hydrolysis yields ethanol (B145695) and octylsilanetriol. oecd.org While the parent compound is not readily biodegradable, its hydrolysis products have different environmental fates. oecd.org The octylsilanetriol has a moderate potential for bioaccumulation. oecd.org In terms of ecotoxicity, triethoxyoctylsilane does not present an acute hazard to the environment at the limit of its water solubility. oecd.org
A significant trend in the application of triethoxyoctylsilane is the development of eco-friendly alternatives to traditional materials. A prime example is its use in fluorine-free water-repellent finishes for textiles. mdpi.com These silicone-based treatments offer a more sustainable option compared to the per- and poly-fluoroalkyl substances (PFAS) that have been widely used but are now facing regulatory scrutiny due to their persistence and potential health risks. mdpi.com Triethoxyoctylsilane-based formulations can provide durable water repellency for both natural and synthetic fabrics through an environmentally friendly, water-borne sol-gel process. mdpi.com
Further eco-friendly applications include its use as a waterproofing agent in green building materials, such as concrete and natural stone. researchgate.net By penetrating the pores of these materials, it creates a breathable yet water-repellent barrier, extending the lifespan of the structures and reducing the need for repairs and replacements. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,1,2-triethoxyoctylsilicon with high purity?
- Methodological Answer : Synthesis typically involves controlled hydrolysis and condensation of alkoxysilane precursors under anhydrous conditions. For example, tetraethoxysilane derivatives are synthesized via reaction of chlorosilanes with ethanol, followed by purification via vacuum distillation to achieve >97% purity . Key parameters include temperature control (20–25°C), inert atmosphere (N₂/Ar), and stoichiometric excess of ethanol to minimize side reactions. Purity can be verified using gas chromatography-mass spectrometry (GC-MS) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm ethoxy group integration and silicon-carbon bonding. For fluorinated analogs (e.g., perfluorooctyltriethoxysilane), ¹⁹F NMR is critical for verifying substituent positions .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1,080 cm⁻¹ (Si-O-C) and ~2,970 cm⁻¹ (C-H stretch in ethoxy groups) confirm functional groups .
- Elemental Analysis : Quantifies C, H, and Si content to validate stoichiometry .
Q. What are the critical storage conditions to prevent hydrolysis or degradation of this compound?
- Methodological Answer : Store in airtight, amber-glass containers under inert gas (argon) at 2–8°C. Hydrolysis is accelerated by moisture; thus, desiccants like molecular sieves should be used. Stability tests show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. What mechanistic insights exist regarding the hydrolysis kinetics of this compound in aqueous systems?
- Methodological Answer : Hydrolysis follows pseudo-first-order kinetics, with rate constants dependent on pH and temperature. For tetraethoxysilane analogs, acidic conditions (pH 2–4) accelerate hydrolysis via protonation of ethoxy groups, while alkaline conditions (pH 10–12) favor nucleophilic attack by OH⁻. Kinetic studies using UV-Vis spectroscopy and conductivity measurements reveal activation energies of ~50 kJ/mol . Contradictions in reported rates (e.g., ±15% variability) may arise from trace metal catalysts or impurities .
Q. How can physiologically-based pharmacokinetic (PBPK) modeling be adapted to predict tissue distribution of silane derivatives?
- Methodological Answer : PBPK models for volatile silanes (e.g., triethylsilane) incorporate partition coefficients (blood:air, fat:blood) and metabolic rates. For this compound, refine parameters using in vitro hepatocyte assays to estimate hepatic clearance and adipose tissue affinity. Validation requires comparing model predictions with in vivo biodistribution data from rodent studies .
Q. What analytical challenges arise in detecting environmental residues of this compound, and how can they be addressed?
- Methodological Answer :
- Challenge : Low environmental concentrations (often <5 ppb) and interference from co-eluting compounds in GC-MS .
- Solutions :
- Pre-concentration via solid-phase extraction (SPE) with C18 cartridges.
- Use of high-resolution mass spectrometry (HRMS) for isotopic pattern matching .
- Matrix-matched calibration to account for soil/sediment interferences .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported neurotoxic effects of structurally related silanes?
- Methodological Answer : Conflicting neurotoxicity data (e.g., CNS depression vs. excitation) may stem from species-specific metabolic pathways or exposure duration. For example, acute exposure in mice (≥1,833 ppm) caused reflex loss, while subchronic exposure (100 ppm, 4 weeks) induced blood-brain barrier permeabilization . To reconcile contradictions:
- Conduct interspecies comparative toxicokinetics using radiolabeled compounds.
- Apply transcriptomics to identify differential gene expression in neural tissues .
Environmental and Biomaterial Applications
Q. What role does this compound play in biomaterial surface functionalization?
- Methodological Answer : As a self-assembling monolayer (SAM), it enhances hydrophobicity and corrosion resistance. Protocol:
- Substrate pretreatment with oxygen plasma to activate surfaces.
- Immersion in 1% (v/v) ethanolic solution for 24 hours.
- Characterization via contact angle measurements and X-ray photoelectron spectroscopy (XPS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
